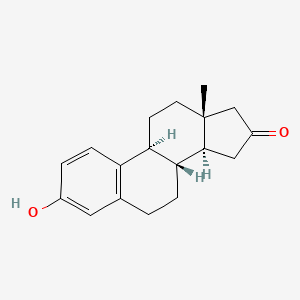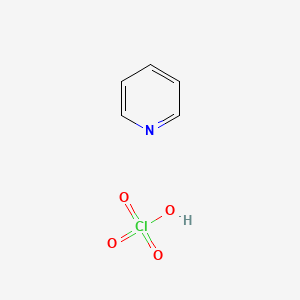
Pyridinium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Pyridinium perchlorate is a chemical compound that belongs to the class of pyridinium salts. It is formed by the combination of pyridine and perchloric acid. Pyridinium salts are known for their diverse applications in organic synthesis, electrochemistry, and as intermediates in the preparation of various bioactive compounds .
準備方法
Synthetic Routes and Reaction Conditions: Pyridinium perchlorate can be synthesized by reacting pyridine with perchloric acid. The reaction typically involves the addition of perchloric acid to a solution of pyridine in an appropriate solvent, such as acetonitrile or water. The reaction is exothermic and should be carried out under controlled conditions to prevent any hazardous situations .
Industrial Production Methods: In an industrial setting, the production of this compound involves the careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The process includes the controlled addition of perchloric acid to pyridine, followed by purification steps to isolate the desired this compound product .
化学反応の分析
Types of Reactions: Pyridinium perchlorate undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an oxidizing agent.
Reduction: It can be reduced to form pyridine and other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the perchlorate anion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide, while reduction can regenerate pyridine .
科学的研究の応用
Pyridinium perchlorate has several scientific research applications, including:
作用機序
The mechanism of action of pyridinium perchlorate involves its ability to act as an oxidizing agent. It can donate oxygen atoms to other molecules, facilitating oxidation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it is involved in .
類似化合物との比較
Pyridinium Chlorochromate: Another pyridinium salt known for its use as an oxidizing agent in organic synthesis.
Pyridinium Dichromate: Similar to pyridinium chlorochromate, it is used for oxidation reactions but has different reactivity and selectivity.
Uniqueness: Pyridinium perchlorate is unique due to its specific reactivity and the ability to act as a catalyst in various organic reactions. Its perchlorate anion provides distinct chemical properties compared to other pyridinium salts, making it valuable in specific synthetic applications .
特性
CAS番号 |
15598-34-2 |
|---|---|
分子式 |
C5H6ClNO4 |
分子量 |
179.56 g/mol |
IUPAC名 |
pyridin-1-ium;perchlorate |
InChI |
InChI=1S/C5H5N.ClHO4/c1-2-4-6-5-3-1;2-1(3,4)5/h1-5H;(H,2,3,4,5) |
InChIキー |
JLKXXDAJGKKSNK-UHFFFAOYSA-N |
SMILES |
C1=CC=NC=C1.OCl(=O)(=O)=O |
正規SMILES |
C1=CC=[NH+]C=C1.[O-]Cl(=O)(=O)=O |
Key on ui other cas no. |
15598-34-2 |
関連するCAS |
110-86-1 (Parent) |
同義語 |
monopyridine phosphate pyridine pyridine cyanate pyridine dinitrate pyridine diphosphate pyridine disulfate pyridine hydride pyridine hydride (2:1) pyridine hydrochloride pyridine ion (1-), hydrogen pyridine ion (1-), lithium salt pyridine ion (1-), potassium salt pyridine ion (1-), sodium salt pyridine ion (2+) pyridine monohydrate pyridine monophosphate pyridine monosulfate pyridine nitrate pyridine perbromate, 82Br-labeled pyridine perchlorate pyridine perchlorate, 2H-labeled pyridine phosphate pyridine phosphate (2:1) pyridine sulfate pyridine sulfate (2:1) pyridine, hydrogen bromide pyridine, hydrogen fluoride pyridine, hydrogen iodide |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


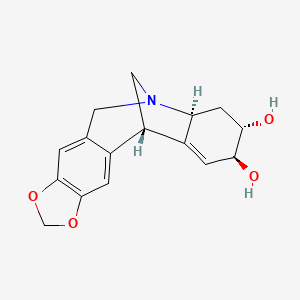
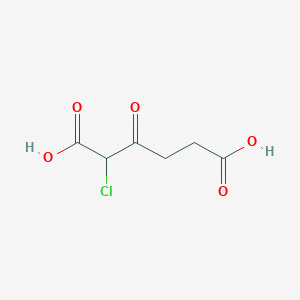
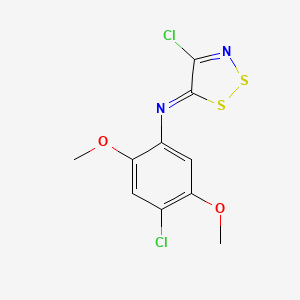
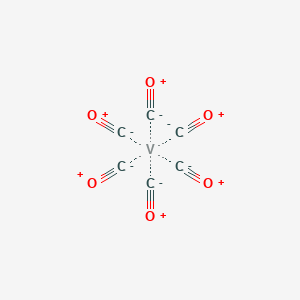
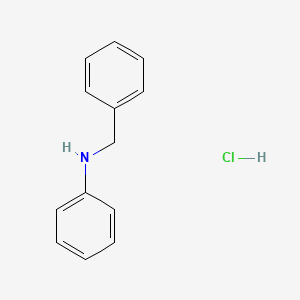
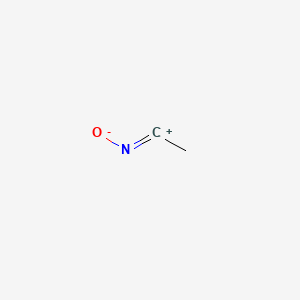
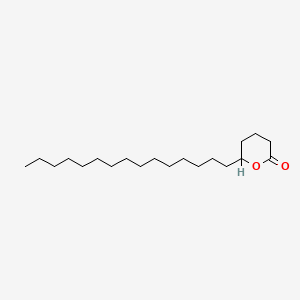
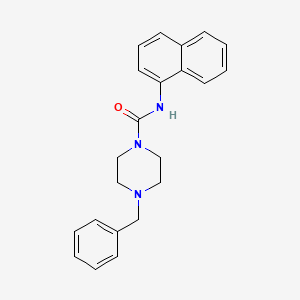
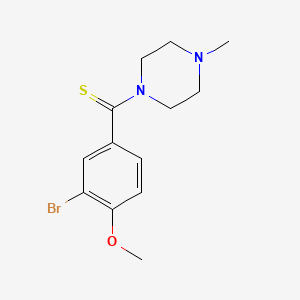
![2,5-Bis[(iodomercuri)methyl]-p-dioxane](/img/structure/B1215045.png)
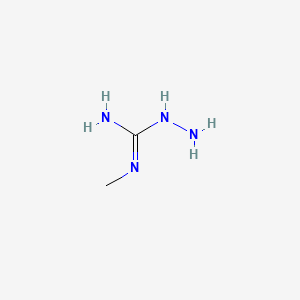
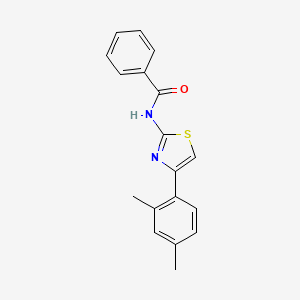
![3,4-Dihydro-1h-naphtho[1,2-e][1,3]oxazine](/img/structure/B1215050.png)
